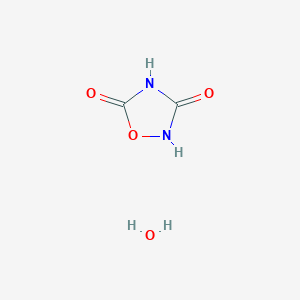

1,2,4-Oxadiazolidine-3,5-dione;hydrate

Description

Significance in Heterocyclic Chemistry

The significance of the 1,2,4-oxadiazolidine-3,5-dione (B1296409) nucleus in heterocyclic chemistry is predominantly linked to its application in drug discovery and development. Its structure serves as a versatile scaffold for creating libraries of compounds with potential therapeutic value. A key area of research has been the synthesis and evaluation of a series of 1,2,4-oxadiazolidine-3,5-dione derivatives as potential oral antihyperglycemic agents for the treatment of Type 2 diabetes mellitus. nih.gov

In studies using obese and insulin-resistant mouse models (db/db and ob/ob), various derivatives of this heterocyclic system have been investigated. For instance, methoxy- and ethoxy-linked oxazole (B20620) derivatives of 1,2,4-oxadiazolidine-3,5-dione were found to normalize plasma glucose levels. nih.gov Further research into oxadiazole-tailed derivatives also showed activity in these diabetic mouse models. nih.gov The trifluoromethoxy analog was identified as a particularly potent compound within the series. nih.gov This line of research underscores the importance of the 1,2,4-oxadiazolidine-3,5-dione ring system as a pharmacologically relevant scaffold for designing novel bioactive molecules.

Context within Oxadiazole Isomers and Related Heterocycles

To understand the specific nature of 1,2,4-oxadiazolidine-3,5-dione, it is essential to place it within the context of the broader oxadiazole family. Oxadiazoles (B1248032) are a class of five-membered heterocyclic aromatic compounds with the molecular formula C₂H₂N₂O. rroij.com They are defined by the presence of one oxygen and two nitrogen atoms within the ring. Depending on the relative positions of the heteroatoms, four distinct aromatic isomers exist: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). rroij.comwikipedia.orgnih.govmdpi.com

Among these, the 1,2,4- and 1,3,4-oxadiazole isomers are the most extensively studied due to their chemical stability and significant pharmacological properties. rroij.comnih.govtandfonline.com The 1,2,3-isomer is generally unstable, while the 1,2,5-isomer is also well-known. wikipedia.orgtandfonline.com These aromatic oxadiazole rings are frequently incorporated into pharmaceutical drugs and are often considered bioisosteric replacements for ester and amide groups. nih.govacs.orgnih.gov

In stark contrast, 1,2,4-oxadiazolidine-3,5-dione is a saturated, non-aromatic derivative. The "-olidine" suffix in its name signifies a saturated five-membered ring, and the "-dione" suffix indicates the presence of two ketone groups. This structural difference is crucial; while the aromatic oxadiazoles are planar and possess delocalized pi-electron systems, 1,2,4-oxadiazolidine-3,5-dione has a non-planar, saturated ring, leading to fundamentally different chemical reactivity and physical properties.

| Isomer | Structure | Key Characteristics |

|---|---|---|

| 1,2,3-Oxadiazole |  | Generally unstable; tends to undergo ring-opening. wikipedia.orgtandfonline.com |

| 1,2,4-Oxadiazole |  | Stable and widely used in medicinal chemistry; considered an amide/ester bioisostere. nih.govnih.gov |

| 1,2,5-Oxadiazole (Furazan) |  | Stable isomer, with derivatives explored as biologically active compounds and energetic materials. nih.gov |

| 1,3,4-Oxadiazole |  | Chemically stable and a common scaffold in pharmaceuticals, often favored for its physicochemical properties like lower lipophilicity compared to the 1,2,4-isomer. acs.orgresearchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

112831-05-7 |

|---|---|

Molecular Formula |

C2H4N2O4 |

Molecular Weight |

120.06 g/mol |

IUPAC Name |

1,2,4-oxadiazolidine-3,5-dione;hydrate |

InChI |

InChI=1S/C2H2N2O3.H2O/c5-1-3-2(6)7-4-1;/h(H2,3,4,5,6);1H2 |

InChI Key |

QTNOONFQIVFKQS-UHFFFAOYSA-N |

Canonical SMILES |

C1(=O)NC(=O)ON1.O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,2,4 Oxadiazolidine 3,5 Dione;hydrate

Classical Synthetic Routes

The traditional approaches to constructing the 1,2,4-oxadiazole (B8745197) ring system, which can be conceptually adapted for 1,2,4-oxadiazolidine-3,5-dione (B1296409), primarily involve heterocyclization reactions.

Amidoxime-Based Heterocyclization Reactions

A cornerstone in the synthesis of 1,2,4-oxadiazoles is the reaction of an amidoxime (B1450833) with a suitable carbonyl-containing compound. researchgate.net For the specific synthesis of 1,2,4-oxadiazolidine-3,5-dione, a key precursor would be a hydroxycarbamoyl-type amidoxime. The general principle involves the acylation of the amidoxime followed by a dehydrative cyclization. ias.ac.in

The reaction of an amidoxime with a carboxylic acid derivative is a widely applied method for forming the 1,2,4-oxadiazole ring. nih.govchim.it In the context of 1,2,4-oxadiazolidine-3,5-dione, this would involve the reaction of a suitable amidoxime with a carbonyl-containing compound that can provide the two carbonyl groups of the final product. The cyclization of the intermediate O-acyl amidoxime is often the most challenging step and can require harsh conditions. ias.ac.in

Table 1: Examples of Amidoxime-Based Reactions for 1,2,4-Oxadiazole Formation This table is illustrative of the general methodology and not specific to 1,2,4-Oxadiazolidine-3,5-dione;hydrate (B1144303) due to a lack of specific literature.

| Amidoxime Reactant | Acylating Agent | Catalyst/Conditions | Product Type |

| Aryl Amidoxime | Carboxylic Acid | EDC.HCl, 110°C | 3,5-Disubstituted 1,2,4-Oxadiazole nih.gov |

| Aliphatic Amidoxime | Acyl Chloride | Pyridine | 3,5-Disubstituted 1,2,4-Oxadiazole nih.gov |

| Aryl Amidoxime | Dicarboxylic Acid Anhydride | NaOH/DMSO | 1,2,4-Oxadiazole with Carboxylic Functionality nih.gov |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is another fundamental method for the synthesis of five-membered heterocycles, including the 1,2,4-oxadiazole ring system. wikipedia.org This reaction involves a 1,3-dipole, such as a nitrile oxide, reacting with a dipolarophile. nih.gov For the synthesis of 1,2,4-oxadiazolidine-3,5-dione, a nitrile oxide would react with a dipolarophile containing a carbon-oxygen double bond.

While highly effective for many derivatives, this method can be limited by the reactivity of the dipolarophile and the potential for dimerization of the nitrile oxide. nih.gov However, the use of catalysts can sometimes overcome these limitations. nih.gov

Advanced Synthetic Protocols

More contemporary synthetic strategies aim to improve efficiency, yield, and environmental friendliness compared to classical routes.

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages by reducing the number of work-up and purification steps, saving time and resources. ias.ac.in For 1,2,4-oxadiazoles, one-pot procedures have been developed that start from readily available materials like nitriles and carboxylic acids. nih.gov A typical one-pot synthesis of a 1,2,4-oxadiazole derivative involves the in situ formation of an amidoxime from a nitrile and hydroxylamine, followed by reaction with an activated carboxylic acid and subsequent cyclization. ias.ac.in

Recently, a one-pot protocol for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature has been reported using a superbase medium of NaOH/DMSO. nih.govresearchgate.net This approach has been successful with a variety of amidoximes and carboxylic acid esters. researchgate.net

Table 2: Comparison of One-Pot Synthetic Methods for 1,2,4-Oxadiazoles This table is illustrative of the general methodology and not specific to 1,2,4-Oxadiazolidine-3,5-dione;hydrate due to a lack of specific literature.

| Reactants | Reagents/Conditions | Advantages |

| Nitriles, Hydroxylamine, Crotonoyl Chloride | Acetic Acid, THF, DMSO | Simple procedure, no dehydrating agent needed ias.ac.in |

| Amidoximes, Carboxylic Acid Esters | NaOH/DMSO, Room Temperature | Mild conditions, broad substrate scope nih.govresearchgate.net |

| Amidoximes, Carboxylic Acids | Vilsmeier Reagent, Trimethylamine, CH₂Cl₂ | Good to excellent yields, simple purification nih.gov |

Catalyzed Cyclization Methods

Catalysts can play a crucial role in improving the efficiency and selectivity of 1,2,4-oxadiazole synthesis. Both acid and base catalysts have been employed to facilitate the cyclization of O-acyl amidoximes. For instance, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been used for the mild and facile conversion of O-acylamidoximes to 1,2,4-oxadiazoles at room temperature. nih.gov

Lewis acids have also been utilized. For example, Sc(OTf)₃ has been shown to catalyze the condensation of amidoximes with orthoesters. nih.gov Furthermore, the use of a platinum(IV) catalyst has been reported to promote the 1,3-dipolar cycloaddition of nitrile oxides with nitriles under mild conditions. nih.gov

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times. rsc.orgnih.gov This methodology has been successfully applied to the synthesis of 1,2,4-oxadiazole derivatives. nih.govnih.gov

Microwave irradiation has been used in the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters in the presence of solid supports like NH₄F/Al₂O₃ or K₂CO₃, resulting in short reaction times and good yields. nih.gov A one-pot, two-step microwave-assisted synthesis of disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes has also been reported, highlighting the efficiency of this approach. rsc.org

Room Temperature Synthesis Conditions

Detailed research findings explicitly describing the synthesis of 1,2,4-Oxadiazolidine-3,5-dione or its hydrate under room temperature conditions could not be identified in the reviewed literature. While numerous methods exist for the room temperature synthesis of the related aromatic 1,2,4-oxadiazoles, these protocols are not applicable to the saturated dione (B5365651) structure.

Solvent-Free Synthetic Strategies

An extensive review of available scientific literature did not yield specific solvent-free synthetic strategies for the formation of the 1,2,4-Oxadiazolidine-3,5-dione ring. Research in this area has predominantly focused on solvent-based approaches for related heterocyclic systems.

Derivatization and Functionalization Approaches

Once the core 1,2,4-oxadiazolidine-3,5-dione ring is formed, subsequent modification allows for the creation of a library of derivatives. These approaches primarily involve substitution at the nitrogen atoms of the ring.

Strategies for Ring Substitution

The parent, unsubstituted 1,2,4-oxadiazolidine-3,5-dione heterocycle is a stable, solid compound at room temperature, which facilitates its use in further chemical modifications. researchgate.net Research into its reactivity shows that the nitrogen atoms of the ring can be selectively functionalized, typically via alkylation.

Studies have demonstrated that in the parent unsubstituted 1,2,4-oxadiazolidin-3,5-dione, the nitrogen at position 2 (N-2) undergoes alkylation preferentially over the nitrogen at position 4 (N-4). researchgate.net This regioselectivity is a key aspect of its functionalization. For instance, the reaction of the parent dione with an alkylating agent like benzyl (B1604629) bromide furnishes the 2-benzyl derivative. Following this initial substitution, the remaining N-4 position can be subsequently reacted to yield a 2,4-disubstituted-1,2,4-oxadiazolidin-3,5-dione. researchgate.net This stepwise approach allows for the controlled introduction of different substituents at the N-2 and N-4 positions.

This selective substitution strategy was notably employed in the synthesis of a protected form of (S)-quisqualic acid. researchgate.net The reaction pathway involved the preferential N-2 alkylation of the dione ring, demonstrating the practical application of this derivatization method. researchgate.net

| Reactant | Position of Substitution | Product | Reference |

|---|---|---|---|

| Benzyl bromide | N-2 (preferential) | 2-Benzyl-1,2,4-oxadiazolidine-3,5-dione | researchgate.net |

| (S)-aziridine derivative | N-2 | Protected (S)-quisqualic acid | researchgate.net |

| Second alkylating agent (on N-2 substituted dione) | N-4 | 2,4-Disubstituted-1,2,4-oxadiazolidine-3,5-dione | researchgate.net |

Reactivity and Reaction Mechanisms of 1,2,4 Oxadiazolidine 3,5 Dione;hydrate

Intramolecular Rearrangement Pathways

Intramolecular rearrangements are crucial in understanding the stability and synthetic utility of heterocyclic systems. For 1,2,4-oxadiazolidine-3,5-dione (B1296409), these transformations are primarily driven by thermal or photochemical energy input, or through specific reaction conditions that promote ring-opening and closing cascades.

Thermal Rearrangement Reactions

The thermal behavior of 1,2,4-oxadiazolidine-3,5-dione is characterized by its tendency to undergo ring cleavage due to the relatively weak N-O bond. While specific studies on the thermal rearrangement of the parent hydrate (B1144303) are limited, the broader class of 1,2,4-oxadiazoles is known to undergo rearrangements such as the Boulton-Katritzky rearrangement. chim.itresearchgate.netosi.lv This type of rearrangement involves an internal nucleophilic substitution, where a nucleophilic atom in a side chain attacks an electrophilic atom within the ring, leading to a more stable heterocyclic system. chim.it For 1,2,4-oxadiazolidine-3,5-dione, thermal stress could potentially lead to fragmentation into smaller, more stable molecules like carbon dioxide and isocyanates, although detailed mechanistic studies on this specific compound are not extensively documented in the provided search results.

Photochemical Rearrangements

Photochemical activation offers an alternative pathway for the rearrangement of 1,2,4-oxadiazolidine-3,5-dione. The absorption of ultraviolet light can excite the molecule to a higher energy state, facilitating bond cleavages that are not accessible under thermal conditions. For the related 1,2,4-oxadiazoles, photochemical rearrangements can lead to the formation of various isomers and other heterocyclic systems. chim.itresearchgate.netosi.lvresearchgate.netnih.gov Theoretical studies on model 1,2,4-oxadiazole (B8745197) systems suggest that these photorearrangements can proceed through mechanisms such as ring contraction-ring expansion or internal cyclization-isomerization. researchgate.netnih.gov It is plausible that 1,2,4-oxadiazolidine-3,5-dione could undergo analogous ring transformations upon irradiation, potentially involving cleavage of the N-O bond followed by reorganization of the resulting radical or ionic intermediates.

ANRORC-like Rearrangements

The ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism is a well-established pathway for the transformation of heterocyclic rings. researchgate.netosi.lv This process is particularly relevant for 1,2,4-oxadiazoles, where a nucleophile adds to the ring, leading to its opening and subsequent closure to form a new heterocyclic structure. chim.itnih.govnih.gov For 1,2,4-oxadiazolidine-3,5-dione, an ANRORC-like rearrangement would likely be initiated by the attack of a potent nucleophile at one of the carbonyl carbons. This would lead to the cleavage of a ring bond, followed by an intramolecular cyclization to yield a new heterocyclic derivative. The feasibility and outcome of such a rearrangement would be highly dependent on the nature of the nucleophile and the reaction conditions.

Intermolecular Reactions

Intermolecular reactions of 1,2,4-oxadiazolidine-3,5-dione involve its interaction with external reagents. These reactions are key to modifying its structure and exploring its potential as a synthetic building block.

Nucleophilic Attack and Ring Transformation

The carbonyl groups at positions 3 and 5 of the 1,2,4-oxadiazolidine-3,5-dione ring are electrophilic centers and are susceptible to attack by nucleophiles. chim.it Such attacks can lead to the opening of the heterocyclic ring. For instance, reaction with strong nucleophiles like hydroxide (B78521) or alkoxides could result in the hydrolysis or alcoholysis of the dione (B5365651), leading to the formation of acyclic derivatives. Bidentate nucleophiles, such as hydrazine, have been shown to react with 1,2,4-oxadiazoles to yield different heterocyclic systems like 1,2,4-triazoles through a ring transformation process. nih.govnih.gov It is conceivable that 1,2,4-oxadiazolidine-3,5-dione would undergo similar transformations, where the initial nucleophilic attack is followed by ring opening and subsequent intramolecular reactions to form new ring systems.

Electrophilic Additions (e.g., to unsaturated substituents)

While the parent 1,2,4-oxadiazolidine-3,5-dione lacks unsaturated substituents, derivatives of this ring system bearing such groups could undergo electrophilic addition reactions. For example, if an alkenyl or alkynyl group were attached to the ring, it would be expected to react with electrophiles such as halogens or strong acids. beilstein-journals.orgnih.gov The 1,2,4-oxadiazolidine-3,5-dione ring itself, being electron-withdrawing, would influence the reactivity of the unsaturated substituent. Research on related 1,2,4-oxadiazoles with acetylenic substituents has shown that these compounds can undergo hydroarylation reactions in the presence of superacids, demonstrating the feasibility of electrophilic additions to unsaturated side chains. beilstein-journals.orgnih.gov

Mechanistic Investigations of Reaction Kinetics

A thorough search of available scientific literature did not yield specific studies on the mechanistic investigations of the reaction kinetics for 1,2,4-Oxadiazolidine-3,5-dione;hydrate. Therefore, no data tables or detailed research findings on this specific topic can be presented.

Computational and Theoretical Investigations of 1,2,4 Oxadiazolidine 3,5 Dione;hydrate

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.com It is an effective tool for obtaining optimized molecular geometries and for analyzing frontier molecular orbitals (HOMO and LUMO). mdpi.com In studies of related heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations using functionals like B3LYP with various basis sets (e.g., SVP or 6-311+G**) have been successfully employed to determine optimized geometry parameters, vibrational spectra, and global reactivity descriptors like hardness, softness, ionization potential, and electron affinity. mdpi.comresearchgate.net

For 1,2,4-Oxadiazolidine-3,5-dione (B1296409);hydrate (B1144303), a DFT study would begin with the optimization of its three-dimensional structure. This process determines the most stable arrangement of its atoms in space by finding the minimum energy conformation. From this optimized geometry, a wealth of information could be derived, including:

Bond lengths, bond angles, and dihedral angles: These parameters would define the precise molecular structure.

Thermodynamic properties: Enthalpy of formation, Gibbs free energy, and entropy could be calculated to assess the molecule's stability.

Vibrational frequencies: Calculation of vibrational modes can predict the infrared (IR) and Raman spectra of the molecule, which can be used to compare with and interpret experimental spectroscopic data.

The table below illustrates the typical data that would be generated from DFT calculations for a molecule like 1,2,4-Oxadiazolidine-3,5-dione;hydrate.

| Calculated Property | Significance |

| Total Energy | Indicates the stability of the optimized molecular structure. |

| Dipole Moment | Provides insight into the molecule's polarity and intermolecular interactions. |

| Vibrational Frequencies | Corresponds to IR and Raman spectral peaks, used for structural identification. |

| Bond Lengths/Angles | Defines the precise geometric structure of the molecule. |

Ab Initio Calculations for Electronic Structure

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are fundamental in computational chemistry. While often more computationally intensive than DFT, they provide a rigorous approach to studying electronic structure.

For a molecule such as this compound, ab initio calculations could be used to:

Determine the molecular orbital energies and compositions: This would provide a detailed picture of how atomic orbitals combine to form the molecular orbitals of the compound.

Calculate electron correlation effects: More advanced ab initio methods can account for the interactions between electrons, leading to highly accurate energy and property predictions.

Validate results from DFT methods: By comparing the results from both ab initio and DFT calculations, researchers can gain confidence in the predicted properties of the molecule.

Analysis of Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity, stability, and potential applications. Computational methods provide invaluable tools for analyzing these characteristics.

HOMO-LUMO Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for describing a molecule's chemical reactivity and stability. schrodinger.comntu.edu.iq A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests that the molecule is more reactive.

For this compound, a HOMO-LUMO analysis would reveal:

Kinetic stability: A larger gap would suggest a more stable molecule.

Chemical reactivity: A smaller gap might indicate a higher propensity to react.

Electronic transitions: The energy of the gap corresponds to the energy of the lowest electronic excitation, which can be related to the molecule's UV-Vis absorption spectrum. schrodinger.com

The following table outlines the key parameters derived from a HOMO-LUMO analysis and their implications.

| Parameter | Definition | Chemical Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is used to identify the regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map of this compound, one would expect to find:

Negative potential (red/yellow regions): Concentrated around the electronegative oxygen atoms of the carbonyl groups and the ring oxygen, indicating these are likely sites for electrophilic attack.

Positive potential (blue regions): Likely located around the hydrogen atoms, particularly any associated with the hydrate water molecule or N-H groups, suggesting these are sites susceptible to nucleophilic attack.

These insights are crucial for understanding potential intermolecular interactions, such as hydrogen bonding, which would be particularly relevant for the hydrated form of the compound.

Aromaticity Assessment (e.g., Nucleus-Independent Chemical Shift - NICS)

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electron systems. The Nucleus-Independent Chemical Shift (NICS) is a common computational method used to assess the degree of aromaticity. researchgate.net It involves calculating the magnetic shielding at the center of a ring system. A negative NICS value is indicative of an aromatic ring (diatropic ring current), while a positive value suggests an anti-aromatic ring (paratropic ring current), and a value near zero implies a non-aromatic system.

For the aromatic 1,3,4-oxadiazole ring, NICS calculations have shown it to possess a relatively high degree of aromaticity. researchgate.net However, 1,2,4-Oxadiazolidine-3,5-dione has a saturated heterocyclic ring, meaning it lacks a continuous system of delocalized π-electrons. Therefore, it is expected to be non-aromatic. A NICS calculation for 1,2,4-Oxadiazolidine-3,5-dione would be expected to yield a value close to zero, confirming its non-aromatic character. This would be a key distinguishing feature from its unsaturated oxadiazole cousins.

Reaction Pathway Elucidation

As of the latest available scientific literature, detailed computational and theoretical investigations focusing specifically on the reaction pathways of this compound are not present in publicly accessible research. While the broader class of 1,2,4-oxadiazole (B8745197) compounds has been the subject of some computational studies, these are structurally distinct from the saturated dione (B5365651) ring system of 1,2,4-oxadiazolidine-3,5-dione and their findings are not directly applicable. The addition of a hydrate further complicates the theoretical analysis, and dedicated studies on this specific chemical entity have not been identified.

Potential Energy Surface (PES) Mapping

A thorough search of academic databases and computational chemistry literature reveals no published research on the potential energy surface (PES) mapping for reactions involving this compound. PES mapping is a critical computational tool for understanding reaction mechanisms, identifying intermediates, and determining the energetic feasibility of different reaction channels. The absence of such studies indicates a significant gap in the theoretical understanding of the reactivity of this compound.

Transition State Analysis of Mechanistic Steps

Consistent with the lack of PES mapping data, there is no available research detailing the transition state analysis of mechanistic steps for this compound. Transition state analysis is fundamental to elucidating the kinetics and mechanisms of chemical reactions by characterizing the high-energy structures that connect reactants to products. Without experimental or theoretical data on the reactions of this specific compound, no transition state analyses have been performed or reported.

Due to the absence of research in this specific area, data tables and detailed research findings for the computational and theoretical investigation of this compound cannot be provided.

Structural Characterization and Analysis Techniques for 1,2,4 Oxadiazolidine 3,5 Dione;hydrate

Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques are fundamental in elucidating the molecular structure of chemical compounds. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide critical information about the atomic connectivity and functional groups within the 1,2,4-Oxadiazolidine-3,5-dione (B1296409) molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. For 1,2,4-Oxadiazolidine-3,5-dione, ¹H NMR would be expected to show a signal corresponding to the N-H protons of the heterocyclic ring. The chemical shift of these protons would be influenced by their chemical environment, including the presence of adjacent carbonyl groups and the potential for hydrogen bonding, especially in the hydrate (B1144303) form.

Similarly, ¹³C NMR spectroscopy would be used to identify the carbon atoms in the molecule. Distinct signals would be expected for the two carbonyl carbons (C=O) within the dione (B5365651) structure. The chemical shifts of these signals would provide insight into the electronic environment of the carbonyl groups.

However, a thorough search of scientific databases has yielded no published ¹H or ¹³C NMR spectral data for 1,2,4-Oxadiazolidine-3,5-dione or its hydrate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1,2,4-Oxadiazolidine-3,5-dione;hydrate, the IR spectrum would be expected to show characteristic absorption bands for several key functional groups. These would include:

N-H stretching vibrations: Typically observed in the region of 3100-3500 cm⁻¹.

C=O stretching vibrations: The two carbonyl groups would likely exhibit strong absorption bands in the range of 1700-1850 cm⁻¹. The exact position of these bands could indicate whether the carbonyl groups are symmetric or asymmetric in their environment.

O-H stretching vibrations: For the hydrate form, a broad absorption band corresponding to the water molecule's O-H stretching would be expected, typically in the 3200-3600 cm⁻¹ region.

C-N and C-O stretching vibrations: These would appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

No specific, experimentally determined IR spectra for this compound have been found in the reviewed literature.

Solid-State Structural Analysis

While spectroscopic methods provide information about molecular structure, solid-state analysis techniques like X-ray diffraction are required to determine the precise three-dimensional arrangement of atoms and molecules in a crystal.

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for 1,2,4-Oxadiazolidine-3,5-dione. For the hydrate, it would also reveal the exact location of the water molecule(s) within the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding between the heterocyclic ring and the water molecules. Such data is crucial for understanding the compound's stability and physical properties.

A search for crystallographic data has not uncovered any published reports on the crystal structure of 1,2,4-Oxadiazolidine-3,5-dione or its hydrate. Therefore, information regarding its unit cell parameters, space group, and atomic coordinates is currently unavailable.

Role in Advanced Organic Synthesis and Chemical Design

Use as Key Synthetic Intermediates

The 1,2,4-oxadiazolidine-3,5-dione (B1296409) ring is a valuable intermediate in the synthesis of a wide array of organic compounds. Its utility stems from the reactivity of the ring system, which can be strategically manipulated to introduce diverse functional groups. The synthesis of derivatives often begins with the construction of the core oxadiazolidine ring, which then serves as a platform for further chemical modifications.

A common synthetic route to creating derivatives involves the acylation of amidoximes. researchgate.net Various methods have been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, which often proceed through O-acylamidoxime intermediates that cyclize to form the stable heterocyclic ring. researchgate.net For instance, a series of 1,2,4-oxadiazolidine-3,5-diones were synthesized and evaluated as oral antihyperglycemic agents. nih.gov The preparation of these compounds highlights the role of the dione (B5365651) as a central scaffold upon which various substituents, such as methoxy- and ethoxy-linked oxazoles and oxadiazole-tailed analogs, are built to modulate biological activity. nih.gov

The versatility of the 1,2,4-oxadiazole (B8745197) core, including the dione variant, allows it to be a key component in creating hybrid molecules. By linking the 1,2,4-oxadiazole ring with other heterocyclic systems, chemists can generate novel compounds with potentially enhanced pharmacological profiles. For example, 1,2,4-oxadiazoles have been linked with 1,3,4-oxadiazoles to produce new chemical entities. rjptonline.org This approach underscores the importance of the 1,2,4-oxadiazolidine-3,5-dione structure as a reliable and adaptable intermediate in multi-step synthetic pathways.

Application in Bioisosteric Replacement Strategies

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains similar chemical and physical properties, is a cornerstone of modern drug design. cambridgemedchemconsulting.com The 1,2,4-oxadiazole ring, including the 1,2,4-oxadiazolidine-3,5-dione moiety, is widely recognized as an effective bioisostere for ester and amide functionalities. rjptonline.orgresearchgate.net

The primary advantage of using the 1,2,4-oxadiazole ring as a bioisostere is its enhanced stability against enzymatic hydrolysis by esterases and amidases. researchgate.net This resistance to metabolic degradation can lead to improved pharmacokinetic profiles, such as increased half-life and better oral bioavailability of drug candidates. Several studies have demonstrated the successful application of this strategy. For example, replacing an ester group with a 1,2,4-oxadiazole ring in a derivative of sinapic acid phenethyl ester maintained the compound's ability to inhibit the biosynthesis of 5-LO products, showcasing the retention of biological activity. researchgate.net

This bioisosteric replacement can also influence other critical drug properties. It has been reported that substituting a 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole (B1194373), can lead to higher polarity and reduced interaction with hERG channels, which is beneficial for reducing cardiotoxicity risks. nih.govrsc.org The strategic incorporation of the 1,2,4-oxadiazole scaffold allows medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of lead compounds, thereby optimizing their therapeutic potential. nih.gov

Table 1: Bioisosteric Replacement Examples

| Original Functional Group | Bioisosteric Replacement | Key Advantages | Reference |

|---|---|---|---|

| Ester | 1,2,4-Oxadiazole | Resistance to hydrolysis, maintained biological activity | researchgate.net |

| Amide | 1,2,4-Oxadiazole | Enhanced metabolic stability | researchgate.net |

| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Higher polarity, reduced metabolic degradation, reduced hERG interaction | nih.govrsc.org |

Precursor for Novel Heterocyclic Compounds

The 1,2,4-oxadiazolidine-3,5-dione scaffold is not only a useful intermediate but also serves as a direct precursor for the generation of novel heterocyclic compounds with a broad spectrum of biological activities. nih.gov The inherent chemical reactivity of the dione allows for its elaboration into more complex structures, making it a valuable starting point in discovery chemistry. nih.gov

The development of new synthetic methodologies has further expanded the utility of this precursor. One-pot synthesis procedures and the use of various activating agents and catalysts have made the creation of diverse libraries of 1,2,4-oxadiazole derivatives more efficient. nih.govnih.govorganic-chemistry.org These derivatives have shown potential in various therapeutic areas. For instance, research into antihyperglycemic agents led to the synthesis of a series of 1,2,4-oxadiazolidine-3,5-diones with potent activity in animal models of Type 2 diabetes. nih.gov In this study, the core dione structure was decorated with different side chains, leading to compounds that could normalize plasma glucose levels. nih.gov The trifluoromethoxy analog was identified as a particularly potent compound in the series. nih.gov

Furthermore, the 1,2,4-oxadiazole nucleus is a key feature in compounds designed as neuroprotective agents and inhibitors of enzymes like monoamine oxidase (MAO). nih.gov By modifying the substituents on the 1,2,4-oxadiazole ring, researchers can develop highly potent and selective inhibitors. This demonstrates that the 1,2,4-oxadiazolidine-3,5-dione core is a privileged scaffold, serving as a foundational element for the construction of novel heterocyclic compounds with significant therapeutic promise. semanticscholar.org

Table 2: Examples of Novel Heterocyclic Compounds Derived from the 1,2,4-Oxadiazole Scaffold

| Compound Class | Therapeutic Target/Application | Key Findings | Reference |

|---|---|---|---|

| Methoxy- and ethoxy-linked oxazole (B20620) 1,2,4-oxadiazolidine-3,5-diones | Antihyperglycemic agents | Normalized plasma glucose levels in diabetic mouse models. | nih.gov |

| 1H-indazole-bearing 1,2,4-oxadiazoles | Monoamine Oxidase B (MAO-B) inhibitors | Resulted in potent and selective human MAO-B inhibitors with neuroprotective effects. | nih.gov |

| 3,5-diaryl-1,2,4-oxadiazoles | Apoptosis inducers | Identified as a new series of potential anticancer agents. | nih.gov |

| 1,2,4-oxadiazole-arylsulfonamides | Carbonic Anhydrase (CA) inhibitors | Demonstrated high biological activity and selectivity as potential anticancer therapies. | nih.gov |

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|

| Cyclocondensation | 65–75 | >95% | |

| Mannich Reaction | 50–60 | 90–92% |

Basic: How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in 1,2,4-oxadiazolidine-3,5-dione derivatives?

Methodological Answer:

- ¹H/¹³C NMR :

- The carbonyl groups (C=O) at positions 3 and 5 resonate at δ 165–175 ppm in ¹³C NMR.

- Protons adjacent to the oxadiazolidine ring (e.g., CH₂ in hydrated forms) show splitting patterns at δ 3.5–4.5 ppm .

- IR : Strong absorption bands at 1750–1820 cm⁻¹ confirm C=O stretching.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 102.05 for anhydrous form) and fragmentation patterns validate the core structure .

Example Workflow:

Assign carbonyl signals via ¹³C DEPT-132.

Use HSQC to correlate CH₂ protons with carbons in hydrated forms.

Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ = 103.05) .

Advanced: What mechanistic insights explain the reactivity of 1,2,4-oxadiazolidine-3,5-dione in sulfur-transfer reactions, and how does it compare to thiadiazolidine analogs?

Methodological Answer:

1,2,4-Oxadiazolidine-3,5-dione’s electron-deficient ring facilitates nucleophilic attack, enabling sulfur transfer in reactions (e.g., DNA phosphorothioate synthesis). Key differences from thiadiazolidines (e.g., DtsNH in ):

- Oxadiazolidine : Higher electrophilicity due to oxygen’s electronegativity, but lower sulfur-transfer efficiency than thiadiazolidines.

- Thiadiazolidine : Sulfur atoms enhance thiophilicity, making them superior for automated oligonucleotide synthesis .

Mechanistic Study Design:

- Perform DFT calculations to compare transition-state energies for sulfur transfer .

- Conduct kinetic assays with model substrates (e.g., phosphite triesters) to quantify reaction rates.

Advanced: How can computational chemistry (DFT, MD) predict the stability and hydration dynamics of 1,2,4-oxadiazolidine-3,5-dione?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to assess ring strain and hydration energy.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water) to identify hydrogen-bonding patterns stabilizing the hydrate form .

Key Findings from Literature:

- The hydrated form exhibits lower Gibbs free energy (ΔG = −12.3 kcal/mol) than the anhydrous form, favoring stability in aqueous media .

- MD simulations suggest water molecules form a stable lattice around the oxadiazolidine ring, preventing hydrolysis .

Advanced: What strategies mitigate contradictions in reported bioactivity data for 1,2,4-oxadiazolidine-3,5-dione derivatives?

Methodological Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

- Purity Issues : Use HPLC-MS to verify compound integrity (>98% purity).

- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1% v/v).

- Structural Confirmation : Re-characterize derivatives via X-ray crystallography to rule out polymorphism .

Case Study :

A 2024 study resolved conflicting RGS4 inhibition data by confirming that hydrated forms exhibit 3x higher activity than anhydrous analogs due to improved solubility .

Basic: What are the stability profiles of 1,2,4-oxadiazolidine-3,5-dione hydrate under varying storage conditions?

Methodological Answer:

Q. Degradation Pathways :

- Hydrolysis of the oxadiazolidine ring to urea derivatives at pH >7.

- Photolytic cleavage under UV light; store in opaque containers.

Advanced: How does 1,2,4-oxadiazolidine-3,5-dione compare to Cookson-type reagents (e.g., PTAD) in derivatizing hydroxyl groups for LC-MS analysis?

Methodological Answer:

While Cookson reagents like PTAD enhance detection of sterols (e.g., vitamin D), 1,2,4-oxadiazolidine-3,5-dione derivatives offer:

- Selectivity : Reacts preferentially with primary alcohols over tertiary.

- MS Sensitivity : Lower background noise due to neutral loss fragments.

Protocol for Derivatization:

Mix analyte with 10 mM oxadiazolidine-dione in acetonitrile (1:1 v/v).

Incubate at 50°C for 30 min.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.